molecular formula C14H21Cl B1584765 1-Chloro-8-phenyloctane CAS No. 61440-32-2

1-Chloro-8-phenyloctane

Cat. No. B1584765
CAS RN: 61440-32-2
M. Wt: 224.77 g/mol
InChI Key: GVDYDOFBAKCSGC-UHFFFAOYSA-N
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Description

1-Chloro-8-phenyloctane is an organic compound with the molecular formula C14H21Cl . It is also known as 8-Phenyl-1-octyl chloride . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 1-Chloro-8-phenyloctane consists of a phenyl group (a benzene ring) attached to an octyl group (an eight-carbon alkyl chain) with a chlorine atom attached to one end . The molecular weight is 224.77 .


Physical And Chemical Properties Analysis

1-Chloro-8-phenyloctane has a molecular weight of 224.77 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

  • Photovoltaics and Organic Electronics

    • Photovoltaic Performance Improvement : Research indicates that additives like 1,8-diiodooctane can influence the aggregation state of photovoltaic materials in solution, thereby affecting the performance of organic photovoltaic devices. This suggests potential application in enhancing solar cell performance through manipulation of nano-aggregates and film morphology (Bernardo et al., 2018).
    • Polymer Fullerenes in Solar Cells : The combination of certain additives, including 1-chloronaphthalene, has been shown to enhance the efficiency of bulk heterojunction solar cells. This points towards the potential of 1-Chloro-8-phenyloctane in optimizing the nanomorphology and performance of solar cells (Liu et al., 2014).
  • Chemical Synthesis and Characterization

    • Synthesis of Ligands and Metal Complexes : The synthesis and characterization of certain ligands, starting from compounds including 1-chloro-2,3-O-cyclohexylidene (related to 1-Chloro-8-phenyloctane), and their subsequent reaction to form metal complexes, indicates the role of such compounds in inorganic synthesis and characterization (ekerci & Ta, 2000).
  • Surface Chemistry and Self-Assembly

    • Investigation of Self-Assembly : Studies have explored the self-assembly of certain molecules in solvents, including 1-phenyloctane, by using scanning tunneling microscopy. This research could provide insights into the behavior of 1-Chloro-8-phenyloctane in similar conditions and its potential application in nanotechnology and surface chemistry (Xu et al., 2012).
  • Pharmaceutical Synthesis

    • Chiral Separation and Drug Synthesis : Research on the chiral separation of amino-alcohols using extractant impregnated resins with solvents like 1-phenyloctane, highlights the potential of 1-Chloro-8-phenyloctane in pharmaceutical synthesis, specifically in the separation and purification of chiral drug intermediates (Babić et al., 2007).
  • Material Science and Engineering

    • Nanomaterial Synthesis and Analysis : The application of various solvents, including 1-phenyloctane, in the synthesis and analysis of nanomaterials and nanostructures, demonstrates the relevance of 1-Chloro-8-phenyloctane in materials science, particularly in understanding molecular interactions and structures at the nanoscale (Yang et al., 2005).
  • Colloid and Surface Science

    • Micellization and Surface Interactions : Studies on the micellization process of sodium 8-phenyloctanoate and its interaction with various alcohols provide insights into the behavior of 1-Chloro-8-phenyloctane in similar systems, which could be significant in the field of colloid and surface science (Landry et al., 2007).

Safety And Hazards

In case of eye contact with 1-Chloro-8-phenyloctane, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. Similarly, in case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

The future directions for the use of 1-Chloro-8-phenyloctane are not specified in the search results. As a research chemical, its future applications may depend on ongoing scientific studies .

properties

IUPAC Name

8-chlorooctylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDYDOFBAKCSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302713
Record name 1-Chloro-8-phenyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-8-phenyloctane

CAS RN

61440-32-2
Record name Octane, 1-chloro-8-phenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-8-phenyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Hall, PT Williams - Energy & Fuels, 2006 - ACS Publications
The disposal of waste computers is an issue that is gaining increasing interest around the world. In this paper, results from the fast pyrolysis in a fluidized bed reactor of three different …
Number of citations: 99 pubs.acs.org

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